PAF C-18:1

Description

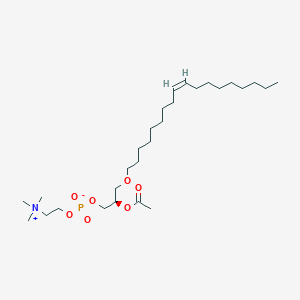

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105077 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)e/2:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85966-90-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Platelet Activating Factor C 18:1

Enzymatic Synthesis Pathways of PAF C-18:1

The primary route for the production of this compound in response to inflammatory stimuli is the "remodeling pathway." This process begins with the hydrolysis of alkyl-phosphatidylcholines (alkyl-PC) at the sn-2 position by phospholipase A2, which generates lyso-PAF, the immediate precursor to PAF. nih.gov

Role of Lyso-PAF Acetyltransferase

The final and rate-limiting step in the biosynthesis of this compound is the acetylation of its precursor, 1-O-octadecenyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF C-18:1), a reaction catalyzed by the enzyme Lyso-PAF Acetyltransferase (LPCAT). Research indicates that different isoforms of LPCAT exist, with LPCAT1 and LPCAT2 playing significant roles. LPCAT1, a constitutively expressed enzyme, has been shown to efficiently catalyze the acylation of various lyso-PAF species, including lyso-PAF C-18, with oleoyl-CoA. nih.gov This suggests its involvement in both the synthesis of PAF and the remodeling of phosphatidylcholines under normal physiological conditions. Conversely, LPCAT2 is an inducible enzyme, with its expression and activity being upregulated in inflammatory cells upon stimulation. physiology.org

Cellular Sources of this compound Production

A variety of inflammatory cells are capable of producing this compound, with macrophages and eosinophils being notable sources.

Macrophages: Upon phagocytic stimulation, human monocyte-derived macrophages synthesize a range of PAF molecular species. A significant portion of the PAF produced remains associated with the cell. Analysis of this cell-associated PAF has revealed that the octadecenyl (18:1) species is a notable component, alongside the more abundant hexadecyl (16:0) species and trace amounts of the octadecyl (18:0) species.

| PAF Molecular Species | Relative Abundance in Stimulated Macrophages |

|---|---|

| Hexadecyl (C-16:0) | ~75% |

| Octadecenyl (C-18:1) | Present |

| Octadecyl (C-18:0) | Trace amounts |

Eosinophils: These granulocytes are also recognized as producers of PAF, contributing to allergic and inflammatory responses. uoa.gr While detailed quantitative data on the specific molecular species of PAF produced by eosinophils is less readily available, their capacity to synthesize PAF underscores their role in inflammatory cascades where this compound is involved.

Enzymatic Degradation and Inactivation

The potent biological activities of this compound are tightly controlled through rapid enzymatic degradation, which ensures that its signaling is localized and transient.

Regulation of this compound Metabolism in Cellular Environments

The metabolism of this compound is intricately regulated within cellular environments, particularly in inflammatory cells like macrophages. The balance between the synthetic activity of Lyso-PAF Acetyltransferase and the degradative activity of PAF Acetylhydrolase dictates the net production and accumulation of PAF.

In macrophages, the differentiation of monocytes into mature macrophages is associated with a significant increase in PAF-AH activity. This upregulation of the degradative enzyme leads to a decrease in the accumulation of PAF upon cell activation. medchemexpress.com This mechanism serves as a crucial control point to limit the pro-inflammatory signals mediated by PAF. Furthermore, the activity of the synthetic enzyme, Lyso-PAF Acetyltransferase, is also subject to regulation by various stimuli, including the availability of its substrates, lyso-PAF and acetyl-CoA.

Comparison of this compound with Other PAF Molecular Species in Biosynthesis and Metabolism

While PAF C-16:0 is often the most abundant and potent molecular species, this compound and other variants also play significant biological roles. The biosynthesis and metabolism of these different species are governed by the same enzymatic pathways, but the substrate specificities of the involved enzymes can lead to variations in their production and degradation rates.

The availability of different 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine precursors within a cell will influence the specific molecular species of PAF that are synthesized upon stimulation. For instance, cells with a higher proportion of C-18:1 alkyl chains in their membrane phospholipids (B1166683) are likely to produce more this compound.

In terms of biological activity, different PAF molecular species can exhibit varying potencies. While PAF C-16:0 is generally considered the most potent isoform in inducing platelet aggregation, this compound also demonstrates significant biological activity, including acting as a chemoattractant for human neutrophils. semanticscholar.org The subtle structural differences between the various PAF species, such as the length and saturation of the alkyl chain at the sn-1 position, can influence their binding affinity to the PAF receptor and, consequently, their downstream signaling effects.

Molecular Mechanisms of Action of Platelet Activating Factor C 18:1

Platelet-Activating Factor Receptor (PAFR) Interactions

PAF C-18:1 exerts its cellular effects by binding to and activating the PAFR, initiating a cascade of intracellular events. lipidmaps.orgtargetmol.comresearchgate.net

Agonist Activity and Specificity of this compound for PAFR

This compound functions as a PAF receptor agonist. scbt.com It activates the PAF receptor and has been utilized in studies to understand the importance of the acyl linkage at the sn-2 position for receptor recognition. lipidmaps.orgtargetmol.com While PAF C-16:0 is generally considered more potent in inducing platelet aggregation compared to PAF C-18:0, this compound demonstrates equipotency to both PAF C-16:0 and PAF C-18:0 in promoting eosinophil migration. lipidmaps.orgtargetmol.compsu.edu This suggests that the specificity and potency of PAF variants can vary depending on the specific biological response and cell type. The PAFR is a specific membrane receptor for PAF, and its activation by this compound triggers intracellular signaling pathways. researchgate.net

Ligand Binding Kinetics and Receptor Activation Dynamics

This compound exhibits unique binding kinetics with the PAF receptor, leading to rapid receptor activation and subsequent downstream signaling. scbt.com The interaction of ligands with proteins, including membrane receptors like PAFR, is influenced by the presence of the lipid membrane. uc.pt The association of a ligand with the membrane can increase its local concentration near the receptor, potentially facilitating binding. uc.pt

Influence of Lipid Structure on Receptor Affinity and Activity

The lipid structure of this compound, particularly its long hydrophobic tail, influences its interaction with lipid bilayers, enhancing membrane integrity and facilitating dynamic protein-lipid interactions. scbt.com The unique acyl chain configuration of this compound allows for increased fluidity and adaptability in membrane structures, which can influence cellular signaling pathways and membrane organization. scbt.com The amphipathic nature of this compound aids its integration into lipid environments, affecting membrane dynamics and receptor accessibility. scbt.com The structure of lipids plays a crucial role in determining how molecules interact with the lipid bilayer and can significantly influence membrane protein activity. nih.govmdpi.complos.orgbiorxiv.org

Intracellular Signaling Cascades Mediated by this compound-PAFR Engagement

Binding of this compound to the PAFR initiates a series of intracellular signaling events that mediate its diverse biological effects. smolecule.comresearchgate.net

G-Protein Coupled Receptor Activation

The PAFR is a G protein-coupled receptor that primarily interacts with the Gαi/o and Gαq/11 subtypes of heterotrimeric G proteins. researchgate.netresearchgate.net Activation of the PAFR by this compound leads to the activation of these associated G proteins, which in turn initiate downstream signaling cascades. researchgate.netresearchgate.netresearchgate.net

Downstream Effector Pathways (e.g., Phospholipases, Protein Kinases, Calcium Mobilization)

Engagement of the PAFR by this compound triggers the activation of various downstream effector molecules and pathways. This includes the activation of phospholipases, such as phosphatidylinositol-specific phospholipase C (PLC) and phospholipase A2 (PLA2). researchgate.netbabraham.ac.uknih.govnih.gov PLC activation can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 can then trigger the release of calcium from intracellular stores, leading to increased intracellular calcium concentrations. babraham.ac.uknih.govmedchemexpress.comaai.orgaai.org DAG, along with calcium, can activate protein kinase C (PKC). targetmol.comnih.govnih.govaai.orgbmj.com PAFR activation also involves the activation of protein kinases, including protein tyrosine kinases and mitogen-activated protein kinases (MAPKs), such as p38 MAPK and extracellular signal-regulated kinase (ERK). targetmol.comnih.govnih.govnih.govbmj.com These signaling events contribute to various cellular responses, including platelet aggregation, leukocyte adhesion and migration, increased vascular permeability, and the release of inflammatory mediators. smolecule.comresearchgate.netbabraham.ac.uk

Modulation of Gene Expression and Cellular Proteome

This compound, through its interaction with the PAFR, can influence gene expression and the cellular proteome. Activation of the PAFR triggers various downstream signaling pathways, including the activation of phospholipases (PLC and PLA2) and kinases such as protein tyrosine kinase, mitogen-activated protein kinases (MAPKs), and protein kinase C pathways. frontiersin.orgnih.gov These activated pathways can lead to the activation of transcription factors, such as nuclear factor kappa B (NF-kB), which in turn can modulate the transcription of various genes, including c-fos and c-jun in inflammatory cells. mdpi.com

Research indicates that PAF, which includes various molecular species like this compound, can induce the expression of genes associated with myeloid-derived suppressor cell (MDSC) differentiation in neutrophils. pnas.org This suggests a role for this compound in shaping the cellular proteome by influencing the synthesis of proteins involved in immune cell differentiation and function. pnas.org While direct studies specifically detailing the impact of this compound on the global cellular proteome are limited in the provided search results, the known downstream signaling events and effects on gene expression strongly imply a modulatory role on the protein landscape of responsive cells.

Cellular Responses and Membrane Dynamics

The interaction of this compound with its receptor profoundly impacts cellular responses and the dynamic properties of cellular membranes. scbt.comontosight.ai

Impact on Cell Migration and Differentiation

This compound has been shown to influence cell migration and differentiation. It is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration. glpbio.comlipidmaps.org PAF, generally, is known to induce cellular differentiation. nih.gov For instance, PAF can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of ERK/MAPK pathways, induction of cyclooxygenase-2 (COX-2), and promotion of cell migration. researchgate.net This crosstalk between the PAF-PAFR axis and EGFR highlights a link between inflammatory signaling and growth factor pathways in processes like cell migration. researchgate.net

Furthermore, studies on Trypanosoma cruzi have indicated that C18:1-LPC, a molecule structurally analogous to PAF and sharing its pro-aggregating effect on platelets, can influence parasite differentiation. researchgate.netplos.org While this refers to a related lipid and parasite differentiation, it underscores the potential for lipids with the C18:1 chain to impact differentiation processes. PAF's ability to promote immunosuppressive neutrophil differentiation within tumors further exemplifies its role in influencing cell fate and migration in the context of the tumor microenvironment. pnas.org

Influence on Membrane Fluidity and Lipid Raft Formation

This compound, as a phospholipid, is characterized by its long hydrophobic tail, which facilitates its integration into lipid bilayers. scbt.com Its unique acyl chain configuration is thought to allow for increased fluidity and adaptability in membrane structures. scbt.com this compound participates in lipid raft formation, influencing cellular signaling pathways and membrane organization. scbt.com

Lipid rafts are dynamic, heterogeneous nanodomains within the plasma membrane enriched in cholesterol and sphingomyelin (B164518), forming a liquid-ordered phase. mdpi.comresearchgate.net These domains serve as platforms for the organization and regulation of various cellular functions, including signal transduction and protein trafficking. researchgate.net The integration of this compound into these structures can significantly influence membrane dynamics and enhance protein interactions within these specialized domains. scbt.com this compound's amphipathic nature aids its integration into lipid environments, affecting membrane dynamics and receptor accessibility. scbt.com

Research on other lipids, such as sphingomyelin and polyunsaturated phosphatidylcholines, has demonstrated their impact on membrane fluidity and the organization of proteins within lipid rafts, which in turn affects signaling pathways. mdpi.comfrontiersin.org Given the structural properties of this compound, its presence and concentration within the membrane, particularly in lipid rafts, are likely to modulate the physical properties of the membrane and the spatial organization of signaling molecules.

Modulation of Protein-Lipid Interactions

This compound's integration into cell membranes and its participation in lipid raft formation directly impact protein-lipid interactions. scbt.com The unique acyl chain configuration and the presence of a phosphorylcholine (B1220837) head group enhance its amphiphilic nature, promoting membrane stability and fluidity, which can influence interactions with other biomolecules, including proteins. scbt.com

Within lipid rafts, the enrichment of specific lipids like this compound can create a local environment that favors the recruitment and interaction of specific proteins involved in signaling pathways. scbt.comresearchgate.net This spatial organization mediated by this compound within the membrane can modulate enzyme activity and signal transduction pathways. scbt.com The ability of this compound to activate the PAF receptor, a transmembrane protein, is a prime example of a crucial protein-lipid interaction mediated by this compound. scbt.comontosight.ai The binding kinetics and structural features of this compound facilitate specific molecular interactions with the receptor, influencing cellular responses. scbt.com

Furthermore, studies on protein-lipid interactions in general highlight the importance of the lipid environment in regulating protein function and localization. uzh.ch Techniques like mass spectrometry and chromatography are used to study these interactions, aiding in the investigation of membrane fluidity and permeability. scbt.com While specific detailed research findings on this compound's modulation of a wide range of protein-lipid interactions are not extensively detailed in the provided results, its known effects on membrane organization and receptor activation strongly support a significant role in modulating these interactions.

Here is a table summarizing some key data points related to this compound from the search results:

| Property / Observation | Value / Description | Source |

| PubChem CID | 16759362 | lipidmaps.orgrsc.org |

| CAS # | 85966-90-1 | glpbio.comscbt.comrsc.org |

| Molecular Formula | C28H56NO7P | glpbio.comrsc.org |

| Molecular Weight | 549.7 (calculated) glpbio.com, 550.4 (observed) rsc.org | glpbio.comrsc.org |

| Role in Inflammatory Response | Naturally occurring phospholipid produced upon stimulation, plays a role in inflammation maintenance. glpbio.com Less potent in neutrophil chemotaxis than C16/C18 PAF, equipotent in eosinophil migration. glpbio.comlipidmaps.org | glpbio.comlipidmaps.org |

| PAF Receptor Activation | Activates the PAF receptor. glpbio.comlipidmaps.org Potent PAF receptor agonist. scbt.com | glpbio.comlipidmaps.orgscbt.com |

| Influence on Membrane Dynamics | Promotes enhanced membrane fluidity and interaction with lipid bilayers. scbt.com Allows for increased fluidity and adaptability in membrane structures. scbt.com | scbt.comscbt.com |

| Participation in Lipid Raft Formation | Participates in lipid raft formation, influencing cellular signaling and membrane organization. scbt.com | scbt.com |

| Impact on Cell Migration and Differentiation | Can influence cellular responses such as migration and differentiation (inferred from receptor interaction). scbt.com Equipotent in eosinophil migration. glpbio.comlipidmaps.org | glpbio.comlipidmaps.orgscbt.com |

Physiological and Pathophysiological Roles of Platelet Activating Factor C 18:1

Role in Inflammatory and Immunological Processes

PAF C-18:1 and the broader class of PAF molecules are significant mediators in the initiation, maintenance, and regulation of inflammatory and immunological responses. smolecule.comontosight.ailipidmaps.orglipidmaps.orgnih.govavantiresearch.comresearchgate.net

Contributions to the Inflammatory Response Initiation and Maintenance

This compound is a naturally occurring phospholipid produced by cells upon stimulation, contributing to the establishment and maintenance of the inflammatory response. lipidmaps.org PAF, in general, enhances platelet aggregation and activates various immune cells, thereby contributing to the inflammatory process. smolecule.com Elevated levels of PAF can be detected in tissues affected by inflammatory diseases, highlighting its involvement in pathological inflammatory states. nih.gov Excessive activation of the PAF-R by PAF and PAF-like lipids in inflammatory diseases induces systemic pro-inflammatory signaling. nih.gov

Regulation of Leukocyte Recruitment and Chemotaxis (e.g., Neutrophils, Eosinophils, Monocytes)

This compound functions as a chemoattractant and induces human neutrophil chemotaxis. medchemexpress.commedchemexpress.com PAF is a potent mediator of neutrophil migration and promotes the recruitment of neutrophils and polymorphonuclear cells to inflammatory sites. mdpi.comlipidmaps.orgnih.gov It is also a powerful chemoattractant for eosinophils. mdpi.comnih.gov Studies indicate that the degree of platelet-activating factor-induced neutrophil migration is dependent upon the molecular species. lipidmaps.orglipidmaps.org While this compound is less potent than PAF C-16 and PAF C-18 in inducing neutrophil chemotaxis, it is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration. lipidmaps.org PAF also plays a role in the chemotaxis of mast cells. mdpi.comnih.gov PAF is involved in the accumulation of eosinophils, for instance, in asthmatic airways, partly via interleukin-8 (IL-8) stimulation of neutrophils. mdpi.comnih.gov PAF cooperates in the recruitment of leukocytes in inflamed tissue by promoting adhesion to the endothelium and extravascular transmigration of leukocytes. researchgate.net

Modulation of Pro-inflammatory Cytokine and Chemokine Production

PAF is responsible for the generation of chemokines and prostaglandins. mdpi.comnih.gov It has been shown to enhance interleukin-6 (IL-6) production by alveolar macrophages. mdpi.comlipidmaps.org Furthermore, PAF acts in concert with interleukin-8 (IL-8) in promoting the transmigration of leukocytes in the extravascular space. mdpi.comresearchgate.net

Involvement in Allergic Responses (e.g., Asthma, Anaphylaxis)

This compound is involved in the pathogenesis of allergic diseases, such as asthma and anaphylaxis. ontosight.ai PAF is a potent phospholipid activator and mediator of inflammation and anaphylaxis. nih.govwikipedia.org Pathological processes involving PAF include asthma and allergy. lipidmaps.orgavantiresearch.com Cysteinyl leukotrienes and PAF are powerful mediators of anaphylaxis, asthma, and shock. nih.gov PAF is vital in allergic diseases such as bronchial asthma and allergic rhinitis, where it is released locally and causes leukocyte infiltration and airway hyperresponsiveness. researchgate.net PAF-R activation by PAF induces the release of histamine (B1213489) and prostaglandin (B15479496) D2 from mast cells and is involved in the chemotaxis of mast cells. mdpi.comnih.govnih.gov PAF can induce the formation of wheals and itching even without histamine involvement, regardless of mast cell degranulation. researchgate.net

Influence on Innate Immune Cell Activity (e.g., Natural Killer Cells)

PAF activates various immune cells, including macrophages and monocytes. smolecule.commdpi.comnih.govavantiresearch.comresearchgate.net PAF is produced by and activates innate immune cells such as neutrophils, monocytes, and macrophages. avantiresearch.comnih.govwikipedia.orgctdbase.org It is a potent stimulant of the production of active oxygen species by human monocyte-derived macrophages. lipidmaps.org

Significance in Specific Inflammatory Conditions (e.g., Psoriasis, Immune Glomerulonephritis)

Elevated levels of PAF can be detected in tissues affected by inflammatory diseases. nih.gov PAF is involved in multiple communicable and non-communicable diseases through excessive binding with the PAF-R. mdpi.comnih.gov Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy. lipidmaps.org PAF's pathological roles also extend to atherosclerosis, sepsis, cardiovascular disease, neurological disease, and malignancy. mdpi.comnih.govavantiresearch.comresearchgate.netnih.gov Increased PAF levels have been detected in plasma and scales of psoriasis patients. frontiersin.org In psoriasis, PAF contributes to chemotaxis, aggregation, and degranulation of peripheral polymorphonuclear leukocytes, thus enhancing inflammation. frontiersin.org A PAF receptor antagonist was shown to lower leukocyte accumulation in the skin and block psoriasis progression in studies. frontiersin.org PAF is also implicated in renal diseases. avantiresearch.com

Involvement in Cardiovascular System Homeostasis and Pathology

This compound, through its interaction with the PAF-R, plays significant roles in the cardiovascular system, contributing to both normal function and disease states. researchgate.netnih.govmdpi.com

Regulation of Platelet Activation and Aggregation

Platelet activation and aggregation are critical processes in hemostasis, but their dysregulation can lead to thrombotic disorders. This compound is a potent activator of platelets, inducing shape change, granule release, and aggregation. ontosight.airesearchgate.netnih.govbiocompare.com This activation is mediated by the binding of this compound to the PAF-R on the platelet surface, triggering intracellular signaling pathways, including the phosphatidylinositol cycle and intracellular calcium mobilization. nih.gov This leads to the secretion of various mediators, including serotonin, platelet factor 4, arachidonic acid, and other bioactive lipids, which further promote platelet aggregation. nih.gov While essential for normal hemostatic function in response to injury, excessive PAF-R activation can contribute to prothrombotic states. nih.govmdpi.com Studies have shown that this compound can induce rabbit platelet aggregation, an effect that can be blocked by PAFR antagonists. nih.gov

Role in Coagulation and Hemostasis Mechanisms

Beyond platelet activation, this compound is implicated in broader coagulation and hemostasis mechanisms. caymanchem.comlabchem.com.my While the precise details of this compound's direct involvement in the coagulation cascade require further elucidation, its potent effect on platelet aggregation is a central component of primary hemostasis, the initial plug formation at the site of injury. nih.gov The release of factors from activated platelets also influences the coagulation cascade. nih.gov Furthermore, turbulent blood flow, such as that occurring in conditions like aortic stenosis, can activate endothelium and promote platelet adhesion and activation, contributing to coagulation and hemostasis, a process where mediators like lysophosphatidic acid, potentially generated from lysophospholipids, play a role. researchgate.net

Contributions to Atherogenesis and Vascular Inflammation

This compound plays a significant role in the inflammatory processes underlying atherogenesis, the formation of atherosclerotic plaques in arteries. mdpi.comlipidmaps.orgmdpi.com Elevated levels of PAF are detected in tissues affected by inflammatory diseases, and excessive activation of the PAF-R is linked to pro-inflammatory and prothrombotic pathways implicated in atherosclerotic cardiovascular diseases. mdpi.com PAF contributes to the recruitment of leukocytes to inflamed tissue by promoting their adhesion to the endothelium and extravascular transmigration. researchgate.netphysiology.org This is facilitated by PAF's ability to upregulate CD11/CD18 integrin complexes, enhancing binding to endothelial ligands like ICAM-1. researchgate.net PAF can also act in concert with other inflammatory mediators like interleukin-8 to promote leukocyte transmigration. researchgate.net Foam cells, derived from macrophages and found in arterial tissue, can synthesize PAF upon phagocytic activation, contributing to the inflammatory reaction in atherogenesis. nih.gov PAF synthesized by these cells includes the 18:1 species. nih.gov The metabolism of PAF in foam cells is similar to that in macrophages and appears largely independent of cellular cholesterol content. nih.gov This suggests that both macrophages and foam cells can be significant transient sources of PAF at inflammatory sites in the arterial intima, potentially exerting proatherogenic effects. nih.gov

Influence on Vascular Permeability and Blood Pressure Regulation

This compound affects vascular permeability and can influence blood pressure regulation. caymanchem.commdpi.com PAF increases the permeability of endothelial cell monolayers. physiology.org In pathological conditions, PAF has been associated with hypotension and cardiac dysfunctions observed in various cardiovascular stress situations, including shock syndromes. researchgate.netphysiology.org PAF may contribute to blood pressure modulation, primarily by affecting renal vascular circulation. researchgate.netphysiology.org PAF also stimulates the contraction of smooth muscle. physiology.org

Significance in Neurological Systems

This compound and other PAF species have significance in the neurological system, participating in both physiological functions and pathological conditions. researchgate.netsmolecule.commdpi.come-bookshelf.deresearchgate.net

Modulation of Blood-Brain Barrier Permeability

This compound, like other PAF molecules, can modulate the permeability of the blood-brain barrier (BBB). caymanchem.commdpi.com Increased permeability of the BBB has been observed via PAF-R dependent mechanisms. nih.govmdpi.com This involves calcium influx, increased nitric oxide levels, and alterations to proteins that regulate intercellular gaps in the BBB. nih.govmdpi.com In the context of cerebral ischemia, PAF levels are increased in brain regions, and this increase could contribute to the damage of the central nervous system by decreasing regional blood flow, increasing BBB permeability, activating neutrophils, and mediating vasoconstriction. ahajournals.org Experimental studies using PAF antagonists have shown a reduction in histological and functional damage after experimental cerebral ischemia, providing indirect evidence for PAF's involvement. ahajournals.org

Data Tables

Contributions to Reproductive Biology PAF-R signaling plays a significant role in reproductive biology in both females and males.

Role in Sperm Motility and Acrosome Reactions PAF is present in mammalian spermatozoa and is considered important for sperm physiology, including motility, capacitation, and the acrosome reaction. Specific PAF-receptor sites have been identified in human spermatozoa. Studies have shown that PAF can increase sperm motility and promote capacitation and the acrosome reaction in various mammalian species, including humans, mice, and rabbits. Lyso-PAF, an inactive metabolite of PAF, has also been shown to stimulate human sperm motility and other functions. Alkyl-Gro, precursors of PAF, have been shown to improve boar sperm motility and fertility, and this effect was partially reduced by a PAF-receptor antagonist, indicating an interaction with PAF metabolism or activities.

Data on the effect of Alkyl-Gro on boar sperm motility:

| Treatment | Time (h) | Percentage Motility (% over control) |

| Alkyl-Gro | 24 | 9.887 ± 4.04 |

| Alkyl-Gro | 72 | 18.26 ± 4.68 |

| Alkyl-Gro | 96 | 15.05 ± 3.61 |

*Data represents mean ± SEM.

Interactions in Host-Pathogen Dynamics PAF-R activation has been implicated in various communicable diseases. For instance, PAF-R activation is associated with increased thrombocytopenia, haemoconcentration, elevated systemic cytokine levels, and lethality in mouse models of dengue fever. PAF is also implicated in other infectious diseases characterized by inflammation, such as human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. Elevated PAF receptor expression in the respiratory tracts of patients with chronic obstructive pulmonary disease (COPD) facilitates bacterial adherence and proliferation, contributing to acute and chronic respiratory infections. Pathogens like Streptococcus pneumoniae and Haemophilus influenzae interact with PAF-R, activating intracellular pathways that lead to cytoskeletal remodeling, enhanced pathogen survival, and membrane ruffling. Studies also indicate that this compound can inhibit the growth of certain pathogens, including mycobacteria, potentially through direct interaction with microbial membranes, thereby enhancing host defense mechanisms. Some protozoan parasites, such as Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei, produce PAF acetylhydrolase (PAF-AH), which can inactivate mammalian PAF, potentially aiding parasite survival within the host by compromising the host's inflammatory signaling.

Modulation of Bacterial Growth and Intracellular Survival (e.g., Mycobacterium smegmatis, M. bovis BCG)

Platelet-activating factor, including species like PAF C-16, has been shown to directly inhibit the growth of certain mycobacteria, such as Mycobacterium bovis BCG and Mycobacterium smegmatis, by damaging their cell membranes. nih.govresearchgate.netfrontiersin.org Exogenous application of PAF C-16 has also been observed to inhibit the growth of intracellular M. smegmatis within macrophages. This effect is partially mediated through PAF receptor-dependent signaling pathways. nih.gov Research suggests that the presence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone is important for the intracellular growth inhibition activity against M. smegmatis. nih.gov Structural analogs of PAF C-16 lacking this acetyl group, such as Lyso-PAF and 2-O-methyl PAF, were unable to inhibit the growth of intracellular M. smegmatis. nih.gov Furthermore, arachidonic acid, a downstream metabolite of the PAF C-16 signaling pathway, has been shown to directly inhibit M. smegmatis growth in vitro. nih.gov Inhibition of enzymes involved in PAF C-16 signaling, such as phospholipase C and phospholipase A2, led to increased survival of intracellular M. smegmatis. nih.gov Inhibition of inducible nitric oxide synthase (iNOS) and neutralization of TNF-α also partially mitigated the intracellular growth inhibitory effect of PAF C-16. nih.gov While PAF C-16 has been more extensively studied in this context, PAF C-18, which also possesses an acetyl group at the sn-2 position, has demonstrated the ability to inhibit the growth of intracellular M. smegmatis. nih.gov

Influence on Host Defense Pathways against Specific Pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

The PAF receptor plays a role in host defense against pathogens like Streptococcus pneumoniae and Haemophilus influenzae. nih.govresearchgate.net Elevated expression of the PAF receptor in the respiratory tracts of patients with chronic obstructive pulmonary disease (COPD) can facilitate bacterial adherence and proliferation, contributing to respiratory infections. nih.gov Pathogens such as S. pneumoniae and H. influenzae can interact with the PAF receptor, activating intracellular pathways that lead to cytoskeletal remodeling, enhanced pathogen survival, and membrane ruffling. nih.gov Cigarette smoke extract has been shown to enhance the adhesion of S. pneumoniae and H. influenzae to human bronchial epithelial cells via the PAF receptor. nih.gov S. pneumoniae can utilize its phosphorylcholine (B1220837) (ChoP) remodeling enzyme (Pce) to impair host PAF, thereby potentially depriving neutrophils of necessary activation signals. ucl.ac.ukjci.org H. influenzae lipooligosaccharide can also bind to the PAF receptor, initiating host cell signaling. lu.se Studies have indicated the involvement of the PAF receptor in host defense against Streptococcus pneumoniae during postinfluenza pneumonia. researchgate.net

Emerging Roles in Other Physiological Systems

Pulmonary System Responses and Physiology

The PAF receptor is expressed in various tissues, including the lungs. mdpi.com PAF can affect pathological processes such as bronchoconstriction, triggering airway hyperresponsiveness. mdpi.com In the lung, events involving the recruitment and adherence of circulating leukocytes to the vascular wall are among the early inflammatory steps in the pathogenesis of emphysema, and these events can be influenced by endothelial cell PAF production and degradation. nih.gov The enzyme PAF-acetylhydrolase (PAF-AH) is crucial for the degradation and inactivation of PAF. nih.govuniprot.org Inhibition of endothelial cell PAF-AH activity can lead to increased endothelial cell surface expression of PAF and enhanced recruitment of circulating leukocytes. nih.gov Cigarette smoke has been shown to inhibit plasma PAF-AH activity in vitro. nih.gov Alveolar type-II cells in rat lungs can take up 1-O-[3H]octadecyl-2-acetyl-sn-glycero-3-phosphocholine (3H-AGEPC), which is then rapidly metabolized into long-chain acylphosphatidylcholine and lyso-GEPC. nih.gov

Intestinal Ischemia-Reperfusion Injury Mechanisms

Intestinal ischemia-reperfusion (I/R) injury is a significant clinical issue that involves inflammation and tissue damage. jsurgmed.comnih.govarchivesofmedicalscience.com PAF has been implicated in ischemia/reperfusion injury. mdpi.comphysiology.org Studies have examined the synthesis and metabolism of PAF in intestinal ischemia-reperfusion injury models. wustl.edu While some research has focused on the production of 16:0 PAF and 18:0 PAF in intestinal mucosa, the 18:1-PAF derivative was not detected in mucosal tissue samples in one study. wustl.edu However, the corresponding 2-lyso PAF metabolite was found to be far more abundant. wustl.edu The synthesis and metabolism rates of PAF in intestinal mucosa were not influenced by tissue ischemia in that specific model. wustl.edu Ischemic intestinal tissue and extracts from post-ischemic venous blood have been reported to possess PAF-like activity in platelet aggregation assays. wustl.edu Intestinal I/R injury triggers local and systemic inflammatory responses and can lead to multi-organ failure. jsurgmed.comnih.gov ROS generated during I/R injury can damage cellular components and trigger apoptosis, further disrupting the intestinal barrier and promoting inflammation. nih.gov Toll-like receptors (TLRs) on innate immune cells bind to molecules released during intestinal epithelial injury, activating inflammatory responses. nih.gov

Analytical and Methodological Approaches in Platelet Activating Factor C 18:1 Research

Advanced Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) plays a central role in PAF research due to its sensitivity and ability to provide structural information. Various MS-based techniques, often coupled with chromatographic separation, are employed for the analysis of PAF C-18:1 and other PAF species.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the analysis of PAF due to its soft ionization method, which is suitable for labile lipid molecules. ESI-MS/MS allows for the generation of charged PAF molecules (precursor ions) and their subsequent fragmentation to produce characteristic product ions. This fragmentation pattern aids in the identification and structural elucidation of different PAF species.

In positive ion mode ESI, a common fragment ion observed for choline-containing phospholipids (B1166683), including PAF, is at m/z 184, corresponding to the phosphocholine (B91661) headgroup. nih.govresearchgate.net However, the presence of isobaric lipids like lysophosphatidylcholine (B164491) (lyso PC), which also produce a dominant fragment ion at m/z 184, can interfere with accurate PAF measurement in complex biological samples. researchgate.netnih.gov To overcome this, researchers have explored alternative fragmentation patterns and ionization modes. For instance, in negative ion mode ESI, collisionally-activated dissociation of acetate (B1210297) adducts of PAF molecular species can yield a predominant fragment ion resulting from the loss of methyl acetate from the head group and a part of the acetate group at the sn-2 position. nih.gov This unique fragmentation pattern can be exploited for selected reaction monitoring (SRM) to enhance specificity. nih.gov

Studies have utilized ESI-MS/MS to characterize and quantify major PAF species, including C16:0 PAF, C18:0 PAF, and C18:1 PAF, in biological samples like human plasma. researchgate.netnih.gov The fragmentation behavior of PAF and isobaric lyso PCs under various MS/MS conditions has been examined to identify specific fragment ions that allow for accurate differentiation and quantification. researchgate.netnih.gov For example, while lyso PCs abundantly produce fragment ions at m/z 184 and m/z 104, PAF primarily yields the m/z 184 ion, with the m/z 104 ion being almost absent. researchgate.netnih.gov This difference in fragmentation can be used for confirmation and accurate measurement, especially when small retention time shifts occur in chromatographic separation. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isoform Resolution and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the sensitivity and specificity of MS/MS. This coupling is particularly valuable for resolving and quantifying different PAF isoforms and molecular species present in complex biological matrices. researchgate.netfao.org

LC-MS/MS allows for the separation of PAF species based on their chromatographic properties before they enter the mass spectrometer. This separation step is crucial for distinguishing isobaric lipids, such as certain lysoPCs, that may have similar mass-to-charge ratios as PAF species but differ in their retention times on the LC column. researchgate.netnih.gov Various LC conditions, including reversed-phase and normal-phase chromatography, have been employed for PAF separation. nih.govplos.org

Improved LC-MS/MS assays for PAF have been developed to achieve lower limits of detection and overcome interference from isobaric lipids. researchgate.netfao.org These methods often utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify target PAF species based on their unique precursor-to-product ion transitions and retention times. nih.govblutspendezurich.ch For instance, a method using reversed-phase LC with SRM detection in negative ion mode, exploiting a novel fragment ion for acetate adducts of PAF, has been shown to detect as low as 100 fmol of PAF. nih.gov

LC-MS/MS has been successfully applied to quantify major PAF species, including C16:0, C18:0, and C18:1 PAF, in various biological samples like human plasma and neutrophils. nih.govresearchgate.netnih.gov The technique allows for the accurate determination of the levels of these different isoforms, providing insights into their relative abundance and potential roles in biological processes. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of PAF, although it typically requires chemical derivatization of the lipid molecules to make them volatile for GC separation. While perhaps less commonly used for intact PAF analysis compared to LC-MS based methods, GC-MS can be valuable for analyzing specific aspects of PAF structure, such as the fatty acyl or alkyl chains after hydrolysis and derivatization.

GC-MS methods for PAF quantitative analysis have been reported, often involving conversion of PAF to diglycerides using phospholipase C, followed by derivatization to form volatile compounds like pentafluorobenzoyl derivatives. nih.govahajournals.org These derivatives can then be separated by GC and detected by MS, often using electron-capture negative chemical ionization (ECNCI) for enhanced sensitivity. ahajournals.org Selected ion monitoring (SIM) techniques can be used to record ions specific for PAF derivatives and internal standards. ahajournals.org

While derivatization steps can make GC-MS methods more time-consuming, they can provide detailed information about the molecular species composition of PAF, particularly regarding the sn-1 alkyl chain and the sn-2 acetyl group. nih.govahajournals.org GC-MS has been applied in studies investigating PAF levels in tissues like brain regions after transient ischemia. ahajournals.org It has also been used in the identification of PAF-like phospholipids formed during the peroxidation of phosphatidylcholines, where GC-MS analysis of fractions helped identify the molecular species present. tandfonline.com

Metabolomics Approaches for Comprehensive Lipid Profiling

Metabolomics, the comprehensive study of metabolites within a biological system, often incorporates lipidomics, the large-scale study of lipids. Metabolomics approaches utilizing advanced MS techniques, such as LC-MS and GC-MS, can provide a broader view of the lipid profile, including PAF and related lipids. universiteitleiden.nlnih.gov

Comprehensive lipid profiling using metabolomics can help identify changes in PAF levels and the levels of its precursors and related metabolites in response to various stimuli or conditions. peerj.comnih.gov This approach can reveal potential biomarkers and provide insights into dysregulated lipid metabolism pathways involving PAF. nih.govpeerj.com

Untargeted metabolomics screens using LC-MS have been employed to analyze metabolites, including lipids, in cell extracts under different experimental conditions. oncotarget.com These studies can identify a large number of molecular features, some of which may correspond to PAF species or related lipids, and reveal differential regulation. oncotarget.com

Metabolomics and lipidomics studies have identified PAF and related lipids as potential biomarkers in various contexts, such as Lassa fever and cystic fibrosis pulmonary exacerbations. plos.orgpeerj.com These studies often utilize LC-MS-based platforms for broad screening and identification of lipid species. plos.orgpeerj.comnih.gov While comprehensive, identifying and quantifying specific PAF species like C18:1 within a large-scale metabolomics dataset still relies on the specificity and sensitivity of the underlying MS methods and the availability of appropriate standards and databases.

Chromatographic Separation Methods for this compound

Chromatographic separation is an essential step in the analysis of this compound and other PAF species, particularly when dealing with complex biological samples containing numerous lipids with similar properties. Chromatography helps to isolate PAF from interfering substances and to resolve different PAF molecular species.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of PAF species prior to detection, often coupled with mass spectrometry (LC-MS) or other detectors. researchgate.netfao.orgashpublications.org HPLC provides high resolution and efficiency, allowing for the separation of closely related lipid molecules, including different PAF isoforms.

Various HPLC modes, including reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC), have been applied in PAF research. nih.govplos.org RP-HPLC separates lipids based on their hydrophobic interactions with the stationary phase, while NP-HPLC separates based on polar interactions. The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation of PAF species. nih.govnih.gov For instance, C18 reversed-phase columns are commonly used for separating PAF molecular species based on their alkyl chain length and unsaturation. nih.govresearchgate.net

HPLC separation is particularly important for resolving PAF from isobaric lipids like lysophosphatidylcholines, which can co-elute in some chromatographic systems. researchgate.netnih.gov By optimizing HPLC conditions, researchers can achieve better separation, reducing the potential for interference and improving the accuracy of PAF quantification by downstream detection methods like MS. researchgate.netfao.org

Improved HPLC-tandem mass spectrometry assays have demonstrated the ability to detect very low amounts of PAF, highlighting the effectiveness of coupling efficient chromatographic separation with sensitive MS detection. researchgate.netfao.org HPLC has also been used in purification schemes for isolating PAF from biological samples before analysis by techniques like bioassay or radioimmunoassay. capes.gov.brahajournals.org

The use of HPLC in conjunction with MS techniques like ESI-MS/MS is a standard approach for the identification, quantification, and isoform resolution of PAF, including species like this compound, in complex biological matrices. nih.govresearchgate.netfao.org

Data Table: Examples of Analytical Methods Used for PAF Analysis

| Technique | Separation Method (if applicable) | Ionization Mode | Detection Method (if applicable) | Application | Citation |

| ESI-MS/MS | N/A | Positive/Negative | MS/MS (SRM/MRM) | Identification and quantification of major PAF species in plasma | researchgate.netnih.gov |

| LC-MS/MS | Reversed-phase HPLC | Positive/Negative | MS/MS (SRM/MRM) | Isoform resolution and quantification of PAF in plasma and neutrophils | nih.govresearchgate.netfao.org |

| GC-MS | GC | ECNCI | MS (SIM) | Quantitative analysis of PAF in brain tissue, molecular species analysis | ahajournals.orgtandfonline.com |

| LC-MS (Metabolomics) | RP-HPLC, ANP/HILIC | ESI+ | QTOF-MS, Q-TOF MS | Comprehensive lipid profiling, identification of potential biomarkers | plos.orguniversiteitleiden.nloncotarget.com |

| HPLC | Reversed-phase, Normal-phase | N/A | Coupled with MS, Bioassay, RIA | Separation of PAF from interferences, purification, isoform resolution | nih.govresearchgate.netcapes.gov.brahajournals.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the separation of lipid classes based on their polarity. In PAF research, TLC is often employed as a preparatory step to isolate phospholipid fractions, which may contain PAF species, from other lipid classes present in biological extracts. This initial separation helps to reduce sample complexity before more specific analyses. Studies investigating the antithrombotic properties of polar lipids, which include phospholipids like PAF, have utilized TLC to fractionate lipid extracts researchgate.netresearchgate.net. These fractions can then be tested for biological activity, such as inhibitory effects on platelet aggregation researchgate.netresearchgate.net. While TLC separates lipids based on class, further techniques are typically required to resolve individual PAF molecular species like C-18:1. Preparative TLC of blood extracts has been shown to be necessary for accurate quantification of PAF by methods like radioimmunoassay, highlighting its role in sample purification nih.gov. TLC analysis can involve co-assessing samples with standard phospholipid mixtures to identify different lipid subclasses researchgate.net.

Reverse-Phase Liquid Chromatography for Species Separation

Reverse-Phase Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. This method is crucial for resolving different molecular species of PAF, which vary in their alkyl chain lengths and unsaturation. RP-HPLC utilizes a non-polar stationary phase and a more polar mobile phase, allowing for the separation of lipids based on their acyl or alkyl chain characteristics creative-biolabs.compitt.edu.

RP-HPLC systems have been developed and applied to fractionate synthetic PAF analogs and naturally occurring PAF extracted from biological sources researchgate.netnih.gov. These systems can effectively separate PAF species with different alkyl chain lengths, such as C16:0 and C18:0 PAF researchgate.net. The retention times of different PAF species on an RP-HPLC column are dependent on their hydrophobicity, with longer or more saturated chains typically exhibiting longer retention times researchgate.net.

Coupling RP-HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly sensitive and specific method for the identification and quantification of individual PAF molecular species, including this compound mdpi.comnih.gov. LC-MS/MS methods can distinguish between different PAF isoforms and overcome interference from isobaric lipids like lysophosphatidylcholine, which may have similar retention times in some LC conditions mdpi.comnih.gov. By using specific fragment ions and retention times, LC-MS/MS allows for the accurate determination of major PAF species, including C16:0 PAF, C18:0 PAF, and C18:1 PAF, in complex biological samples such as human plasma mdpi.com.

Data from RP-HPLC analysis of oxidized low-density lipoprotein (LDL) has revealed the presence of different PAF-like molecules, and RP-HPLC coupled with electrospray ionization mass spectrometry has been used to characterize these species researchgate.net.

Cell-Based Assays and In Vitro Models for Functional Characterization

Cell-based assays and in vitro models are essential for characterizing the biological activities and functional consequences of this compound. These methods allow researchers to study the effects of this compound on specific cell types and to elucidate the underlying cellular mechanisms.

Platelet Aggregation Assays

Platelet aggregation assays are fundamental for studying the most well-known activity of PAF: its ability to induce platelet aggregation. These assays typically involve the use of an aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) or washed platelet suspension upon addition of an agonist like PAF haematologica.orgcambridge.org. An increase in light transmission indicates platelet aggregation.

PAF is a potent inducer of platelet aggregation at very low concentrations mdpi.comcambridge.orgcaymanchem.com. Studies have demonstrated species differences in platelet sensitivity to PAF-induced aggregation nih.govthieme-connect.comunina.itthieme-connect.de. For example, guinea pig and rabbit platelets are reported to be exquisitely sensitive to PAF, while rat and primate platelets may show less or no aggregation response in vitro nih.govthieme-connect.comthieme-connect.de. Human platelets also aggregate in response to PAF, and the response can be dependent on factors such as extracellular calcium levels thieme-connect.comresearchgate.net.

While many studies investigate PAF-induced platelet aggregation in general, the use of specific PAF molecular species, including C-18:1, in these assays allows for the comparison of their relative potencies and the investigation of structure-activity relationships. The ability of a substance to inhibit PAF-induced platelet aggregation is also assessed using these assays, providing insights into potential anti-thrombotic agents researchgate.netresearchgate.netcambridge.org.

Leukocyte Migration and Chemotaxis Assays

Leukocyte migration and chemotaxis assays are used to study the directed movement of leukocytes in response to a chemical stimulus like PAF. Chemotaxis is the directional migration along a concentration gradient of a chemoattractant, while chemokinesis is increased random movement. Assays such as the Boyden chamber assay are commonly used to quantify leukocyte migration oup.comnih.govnih.gov.

PAF is a known chemoattractant for various leukocyte types, including eosinophils and neutrophils caymanchem.comnih.govnih.govlipidmaps.orgaai.org. Studies have shown that PAF can induce both chemotaxis and chemokinesis in eosinophils oup.comnih.gov. Research comparing the effects of different PAF molecular species on leukocyte migration has indicated that this compound is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration, although it may be less potent in inducing neutrophil chemotaxis compared to PAF C-16 and PAF C-18 lipidmaps.org. The responsiveness of leukocytes to PAF can be influenced by factors such as the presence of adhesion molecules like L-selectin aai.org.

Cellular Signaling Pathway Analysis in Cultured Cells

PAF exerts its biological effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells mdpi.comcaymanchem.comahajournals.orgresearchgate.netunlv.edu. Activation of PAFR triggers a cascade of intracellular signaling events. Analyzing these pathways in cultured cells helps to understand how this compound mediates its functions at the molecular level.

Studies in cultured cells have shown that PAFR activation can stimulate numerous downstream signaling pathways, including those involving phospholipase C (PLC), mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2, phosphatidylinositol 3-kinase (PI3K), and transcription factors like NFkB caymanchem.comunlv.eduaacrjournals.org. These pathways are involved in various cellular responses, including cell proliferation, migration, and the release of inflammatory mediators caymanchem.comresearchgate.net.

Methods for analyzing cellular signaling pathways include Western blotting to detect protein phosphorylation or expression levels, reporter assays to measure gene transcription, and techniques to assess intracellular calcium mobilization caymanchem.comaacrjournals.org. Research using these methods in cultured cells has demonstrated that PAF can induce tyrosine phosphorylation of proteins like EGFR, Src, FAK, and paxillin (B1203293) aacrjournals.org. The specific signaling pathways activated by PAFR can vary depending on the cell type and the G proteins coupled to the receptor ahajournals.orgunlv.eduaacrjournals.org.

Immune Cell Activity Assays (e.g., Natural Killer Cells)

PAF can modulate the activity of various immune cells. Assays designed to measure the function of specific immune cell populations, such as Natural Killer (NK) cells, are used to investigate these effects. NK cells are a type of cytotoxic lymphocyte that plays a role in the innate immune response, particularly in recognizing and killing target cells like tumor cells and virus-infected cells.

Assays for measuring NK cell activity often involve co-culturing NK cells with target cells (e.g., K562 cells) and assessing the lysis of the target cells, for instance, by measuring the release of radioactive chromium (⁵¹Cr) from labeled targets ashpublications.orgkarger.com.

Studies have shown that PAF can influence NK cell activity. Research has indicated that PAF can enhance pulmonary NK cell activity in a concentration-dependent manner, and this effect may involve signaling pathways dependent on protein kinase C (PKC), 5-lipoxygenase, and extracellular calcium nih.gov. Furthermore, the enhancement of cytotoxicity by PAF can be blocked by specific PAF receptor antagonists nih.gov. There is also evidence suggesting that NK cells can generate PAF and that this mediator is involved in cytotoxic processes karger.com. Conversely, some studies have reported that PAF produced by malignant lymphoid cells can abrogate lymphocyte cytotoxicity, including Killer cell activity nih.gov. These findings highlight the complex and sometimes contradictory effects of PAF on immune cell function, which can depend on the cellular context and the specific PAF species involved.

Animal Models in this compound Pathophysiological Research (e.g., Mouse, Feline, Rat Models)

Animal models, particularly rodents, have been instrumental in elucidating the pathophysiological roles of this compound. Studies utilizing mouse models have demonstrated the involvement of various PAF isoforms, including C18:1, in activating the inflammasome, a key component of the innate immune response. Research using mouse myeloid cells has shown that multiple PAF isoforms can trigger the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. rupress.orgresearchgate.net This inflammasome activation is dependent on key proteins such as NLRP3, ASC, caspase-1, and NEK7. rupress.orgresearchgate.net

Furthermore, studies using PAF receptor (PAFR) gene deletion mice have been conducted to assess the necessity of PAFR in PAF-induced inflammasome activation both in vivo and in vitro. rupress.orgresearchgate.net These investigations have indicated that while PAFR is crucial for many PAF functions, it appears to be dispensable for PAF-induced inflammasome activation in these models. rupress.orgresearchgate.net In vivo studies have also suggested that PAF contributes to the exacerbation of peritonitis, a severe inflammatory condition, partly through inflammasome activation, and this effect does not require PAFR. rupress.orgresearchgate.net

Rat models have also been utilized in research involving this compound. For instance, studies on rat astrocytes have explored the effects of the C-18 analog, which can prompt the release of significant amounts of nitric oxide (NO) via a mechanism involving the activation of nitric oxide synthase (NOS). targetmol.comtargetmol.com this compound has also been detected in metabolomic analyses conducted in rat models, such as those investigating congenital tooth agenesis, suggesting its presence and potential involvement in complex biological pathways in these systems. researchgate.net

While mouse and rat models have provided valuable insights into the inflammatory and potential broader pathophysiological roles of this compound, the available information does not detail specific research findings utilizing feline models for this particular compound.

Key findings from animal model research involving this compound and related isoforms include:

| Animal Model | Relevant PAF Species | Key Research Finding | Citation |

| Mouse | This compound and other isoforms | Activates inflammasome (NLRP3, ASC, caspase-1, NEK7 dependent) in myeloid cells. | rupress.orgresearchgate.net |

| Mouse | This compound and other isoforms | Inflammasome activation is independent of PAFR in vivo and in vitro. | rupress.orgresearchgate.net |

| Mouse | PAF | Exacerbates peritonitis partly through inflammasome activation in vivo. | rupress.orgresearchgate.net |

| Rat | C-18 analog (potentially this compound) | Prompts nitric oxide release in astrocytes via NOS activation. | targetmol.comtargetmol.com |

| Rat | This compound | Detected in metabolomic analysis in congenital tooth agenesis model. | researchgate.net |

Antibody Binding Experiments for Receptor Recognition Studies

Antibody binding experiments have been employed in the study of this compound, particularly to understand its interaction with the PAF receptor (PAFR) and the structural requirements for this recognition. This compound is known to activate the PAF receptor. targetmol.comtargetmol.comlipidmaps.org These experiments have been used to investigate the importance of the acyl linkage at the sn-2 position of the glycerol (B35011) backbone for proper recognition at the PAF receptor. targetmol.comtargetmol.comlipidmaps.org

Research involving the specificity of the binding of platelet-activating factor to anti-PAF antibodies has contributed to the understanding of how different molecular species of PAF, including potentially this compound, are recognized. lipidmaps.org Such studies are crucial for developing tools to detect and quantify specific PAF species and to further probe their interactions with their cognate receptors and other binding partners. The use of antibody binding techniques provides a valuable approach to characterize the molecular recognition sites on both this compound and its interacting proteins, aiding in the broader understanding of PAF signaling pathways.

While the provided information specifically highlights the use of antibody binding experiments with this compound to determine the importance of the sn-2 acyl linkage for PAF receptor recognition, detailed data tables from such experiments were not available in the search results.

Structural Analogs and Pharmacological Modulation of Platelet Activating Factor C 18:1 Pathways

Comparative Analysis with Other PAF Molecular Species (e.g., PAF C-16, PAF C-18)

The PAF family encompasses several molecular species, primarily differing in the length and saturation of the alkyl chain at the sn-1 position. Major naturally occurring PAF species include PAF C-16, PAF C-18, and PAF C-18:1. researchgate.net While all activate the PAF receptor, their potencies and specific biological effects can vary.

Research indicates that PAF C-16 is a more potent inducer of platelet aggregation compared to PAF C-18. lipidmaps.org In the context of neutrophil chemotaxis, this compound demonstrates lower potency than both PAF C-16 and PAF C-18. targetmol.comtargetmol.com However, this compound is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration. targetmol.comtargetmol.com

Comparative studies utilizing structural analogs like Lyso-PAF, 2-O-methyl PAF, PAF C-18, and Hexanolamino PAF have been instrumental in understanding the critical role of the acetyl group at the sn-2 position for various PAF-associated activities. frontiersin.orgnih.govnih.gov

Functional Characterization of Lyso-PAF Analogs and Their Biological Impact (e.g., Lyso-PAF C18)

Lyso-PAF analogs, which lack the acetyl group at the sn-2 position, are generally considered biologically inactive precursors of PAF in terms of classical PAF receptor activation. jst.go.jpnih.govnih.gov Lyso-PAF C18, also known as 1-O-(9Z)octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is formed from the degradation of this compound. biosynth.com

Despite their classification as inactive precursors, lyso-PAF analogs can possess their own distinct biological activities. Lyso-PAF (C18) has been implicated in processes such as cell signaling, inflammation, and the progression of certain cancers. ontosight.ai Interestingly, studies have shown that Lyso-PAF C-16 was effective in inhibiting the growth of certain mycobacteria at levels similar to PAF C-16, suggesting potential therapeutic relevance independent of PAFR activation. nih.gov Molecular docking studies have also proposed that C18:1-LPC (Lyso-PAF C18:1) might interact with the PAFR in a manner similar to PAF, while other lysophosphatidylcholine (B164491) species could potentially act as antagonists. nih.gov

Research on Synthetic this compound Analogs and Derivatives

The development and study of synthetic this compound analogs and derivatives are crucial for understanding the structural requirements for PAFR binding and activity, as well as for the potential development of therapeutic agents. Various synthetic analogs of PAF, including those with modifications at the sn-2 position or variations in the sn-1 alkyl chain, have been synthesized. oup.com

A convenient synthetic route utilizing chiral epichlorohydrin (B41342) has been reported for the preparation of natural PAFs and their analogs, including those containing oleoyl (B10858665) groups relevant to this compound structure. oup.com Examples of synthetic analogs studied include 2-O-methyl PAF C-16 and Hexanolamino PAF C-16, the latter exhibiting partial agonist activity at the PAFR. nih.govtargetmol.comnih.govmedchemexpress.com Ongoing research continues to explore the specific biological activities and potential applications of these synthetic compounds. oup.com

Investigation of PAF Receptor Agonists and Antagonists

The PAF receptor (PAFR) is a key target for modulating PAF-mediated responses. This compound acts as a potent agonist for this receptor, triggering downstream signaling cascades. scbt.comfrontiersin.orgfrontiersin.org The investigation of PAFR agonists and antagonists is vital for understanding PAF's roles in health and disease and for developing pharmacological interventions.

Numerous PAFR antagonists, chemically diverse in structure, have been identified and characterized. These include synthetic compounds and naturally occurring molecules. Synthetic antagonists encompass a range of structures, such as phospholipid analogs (e.g., CV 3988), tetrahydrofuran (B95107) derivatives, and triazolobenzodiazepine derivatives (e.g., WEB 2086, ABT-491). scbt.comnih.govmedchemexpress.comresearchgate.net Natural antagonists, such as ginkgolide B and kadsurenone, have also been discovered. scbt.commedchemexpress.comresearchgate.net These antagonists function by inhibiting the binding of PAF to its receptor, thereby blocking or reducing PAF-induced cellular responses. researchgate.net

Ligand Binding Studies and Selectivity Profiling

Ligand binding studies are fundamental in characterizing the interaction between potential agonists or antagonists and the PAFR. These studies quantify the affinity and selectivity of compounds for the receptor. For instance, the binding of tritiated PAF species, such as [3H]C18-PAF, is commonly used to assess the inhibitory potency of antagonists. medchemexpress.com

Studies have reported the binding affinities of various compounds for the PAFR. For example, the antagonist (R,R)-MK 287 (L-680574) demonstrated potent inhibition of [3H]C18-PAF binding to human platelets, polymorphonuclear leukocytes, and lung membranes with reported Ki values in the nanomolar range. medchemexpress.com Another example is 2-O-Ethyl PAF C-16, a PAF homolog, which competitively inhibits the binding of the PAF antagonist WEB 2086 to the PAFR with a reported IC50 value. targetmol.com

Molecular docking studies provide computational insights into the potential binding interactions and affinities of ligands with the PAFR binding pocket. Such studies have suggested that certain flavonoids may act as PAFR antagonists due to their favorable binding affinities. tjnpr.org

Here is a table summarizing some reported ligand binding data:

| Compound | Target | Assay Type | Value | Unit | Source |

| (R,R)-MK 287 | Human Platelets | Binding Inhibition | 6.1 | nM | medchemexpress.com |

| (R,R)-MK 287 | Human PMNs | Binding Inhibition | 3.2 | nM | medchemexpress.com |

| (R,R)-MK 287 | Human Lung Membranes | Binding Inhibition | 5.49 | nM | medchemexpress.com |

| 2-O-Ethyl PAF C-16 | PAFR (WEB 2086 binding) | Competitive Binding | 21 | nM | targetmol.com |

| Apigenin | PAFR | Molecular Docking | -9.1 | kcal/mol | tjnpr.org |

| Galangin | PAFR | Molecular Docking | -9.1 | kcal/mol | tjnpr.org |

| Fisetin | PAFR | Molecular Docking | -8.9 | kcal/mol | tjnpr.org |

Receptor Specificity and Structure-Activity Relationship (SAR) Research

Structure-Activity Relationship (SAR) research is essential for understanding how modifications to the PAF molecule or its analogs affect their interaction with the PAFR and subsequent biological outcomes. These studies help to identify the key structural features required for agonist or antagonist activity and can reveal differences in receptor interactions across different cell types. frontiersin.orgfrontiersin.org

A critical finding from SAR studies is the indispensable role of the acetyl group at the sn-2 position for many of PAF C-16's characteristic activities, including platelet aggregation and the induction of nitric oxide production. nih.gov Analogs lacking this acetyl group, such as Lyso-PAF (with a hydroxyl group) and 2-O-methyl PAF (with a methyl group), typically show a significant reduction or complete loss of these activities. frontiersin.orgnih.gov

Q & A

Q. What distinguishes the structural and functional properties of PAF C-18:1 from other PAF analogs like PAF C-16 and PAF C-18?

this compound is a phospholipid with an 18-carbon unsaturated acyl chain at the sn-1 position and an acetyl group at sn-2. Unlike PAF C-16 (16-carbon saturated chain) and PAF C-18 (18-carbon saturated chain), its unsaturated acyl chain enhances membrane fluidity, facilitating receptor interactions . Functionally, this compound is less potent than C-16/C-18 in neutrophil chemotaxis but equipotent in eosinophil migration, suggesting chain length and saturation influence cell-specific responses .

Q. What are the standard methodologies for synthesizing and quantifying this compound in experimental settings?

this compound can be synthesized via enzymatic pathways (e.g., phospholipase A2 activity) or chemical synthesis. Quantification often employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC)-MS, using deuterated internal standards (e.g., Lyso-PAF C-18-d4) to ensure precision . For biological samples, protocols typically include lipid extraction (e.g., Folch method) followed by chromatographic separation .

Q. How is this compound typically administered in in vitro studies, and what concentrations are biologically relevant?

In cell-based assays (e.g., macrophage or eosinophil migration studies), this compound is dissolved in ethanol or buffer and used at concentrations ranging from 1–10 µM. For example, 5 µM this compound was shown to maximally prime LTB4 release in asthmatic macrophages . Controls (e.g., lyso-PAF or receptor antagonists) are critical to confirm specificity .

Advanced Research Questions

Q. How does the sn-2 acyl linkage in this compound influence its receptor binding affinity compared to other PAF analogs?

The acetyl group at sn-2 is critical for PAF receptor (PAF-R) activation. Binding assays using this compound (with unsaturated sn-1 chain) reveal reduced neutrophil chemotaxis compared to C-16/C-18, suggesting that acyl chain saturation modulates receptor interaction. Mutagenesis studies of PAF-R’s hydrophobic binding pocket can further elucidate these structural determinants .

Q. What experimental strategies address conflicting data on this compound’s inflammatory potency across different immune cell types?

Discrepancies (e.g., eosinophil vs. neutrophil responses) may arise from cell-specific receptor isoforms or lipid microenvironments. To resolve this, researchers should:

Q. How can researchers ensure reproducibility when studying this compound’s role in inflammatory pathways?

Key steps include:

- Validating compound purity via NMR or high-resolution MS .

- Standardizing lipid storage (e.g., −80°C under argon to prevent oxidation).

- Replicating findings in multiple model systems (e.g., primary cells, animal models).

- Reporting detailed methods for lipid handling and quantification per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. What are the challenges in modeling this compound’s metabolic pathways, and how can stable isotope tracing improve accuracy?

this compound is metabolized by PAF-acetylhydrolase (PAF-AH) to lyso-PAF, which can be reacylated. Challenges include distinguishing enzymatic vs. non-enzymatic degradation. Stable isotope labeling (e.g., ¹³C-acetate at sn-2) combined with LC-MS/MS allows tracking of metabolic flux in real time .

Methodological Considerations

- Data Analysis : For lipidomics, use software like Skyline or LipidSearch to deconvolute spectra, and validate with spike-in controls .

- Ethical Reporting : Disclose batch-specific variability in commercial this compound and include negative controls (e.g., solvent-only) to exclude artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |